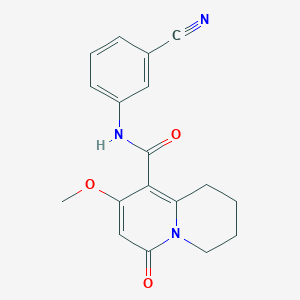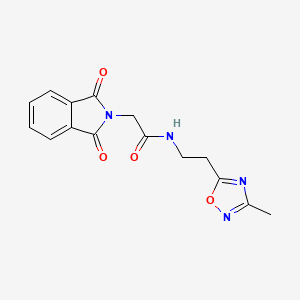![molecular formula C17H14N4O2S B2797653 2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-56-0](/img/structure/B2797653.png)
2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione
Vue d'ensemble
Description
The compound “2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione” is a white solid . It is a type of isoquinoline , which is a class of heterocyclic compounds. The compound contains a 1,2,4-triazole ring, which is a type of triazole .
Synthesis Analysis
The synthesis of this compound involves a copper (I) catalyzed azide-alkyne cycloaddition reaction . This reaction is commonly known as a click reaction and is used for the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as FTIR, 1H NMR, and 13C NMR . The FTIR spectrum shows signals for N–H stretching, C–H stretching (triazole ring and aliphatic), C=O symmetric stretching (amide), and C=C stretching (aromatic ring) . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 152–156 °C . The FTIR, 1H NMR, and 13C NMR spectra provide information about the physical and chemical properties of the compound .Applications De Recherche Scientifique
Characterization and Biological Activity
- NMR Spectroscopy and Growth Inhibitory Potency: A study described the characterization of a combi-molecule designed to inhibit poly(adenosine diphosphate ribose) polymerase (PARP) and damage DNA, utilizing NMR spectroscopy. This molecule, related to the compound of interest, exhibited growth inhibitory activity, suggesting potential as a prodrug for cancer therapy (Senhaji Mouhri et al., 2017).
Chemosensors
- Fluoride Ion Detection: Derivatives of the compound have been used as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection, showcasing the versatility of these molecules in environmental and analytical chemistry (Zhang et al., 2020).
- Anion Determination: Further research synthesized new derivatives of benzo[de]isoquinoline-1,3-dione, exhibiting high chemosensor selectivity for the determination of anions, highlighting their potential in analytical applications (Tolpygin et al., 2012).
Fluorescent and Luminescent Properties
- Thermally Activated Delayed Fluorescent Emitters: The electron-deficient moiety of benzoisoquinoline-1,3-dione was utilized as an electron acceptor in donor-acceptor type thermally activated delayed fluorescent (TADF) emitters, indicating its role in the development of high-efficiency red TADF devices (Yun & Lee, 2017).
Antimicrobial Activity
- Synthesis and Evaluation Against Microorganisms: Aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-diones were synthesized and showed potent antibacterial and antifungal activities, providing insights into the development of new antimicrobial agents (Kuran et al., 2012).
Electronic and Photophysical Properties
- Photoinitiators of Polymerization: Derivatives of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione, with nitro- or amino- substituents, were used as photoinitiators for polymerization, showcasing a broad absorption spectrum and efficiency under various light sources, including violet-blue LED (Xiao et al., 2015).
Orientations Futures
Triazole derivatives have been found to possess immense biological importance and have been used in the development of lead compounds in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications.
Mécanisme D'action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various cancer cell lines . The compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins, to exert its effects.
Mode of Action
It’s known that the compound forms a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This reaction could potentially interfere with the normal functioning of cellular proteins, thereby exerting its effects.
Pharmacokinetics
Similar 1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The compound 2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione has been reported to show promising cytotoxic activity against various cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
Propriétés
IUPAC Name |
2-[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c22-15-12-6-1-4-11-5-2-7-13(14(11)12)16(23)21(15)8-3-9-24-17-18-10-19-20-17/h1-2,4-7,10H,3,8-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUPQPGUHKDMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCSC4=NC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331796 | |
| Record name | 2-[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[3-(1H-1,2,4-triazol-5-ylthio)propyl]benzo[de]isoquinoline-1,3-dione | |
CAS RN |
690249-56-0 | |
| Record name | 2-[3-(1H-1,2,4-triazol-5-ylsulfanyl)propyl]benzo[de]isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-N-({4-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2797572.png)
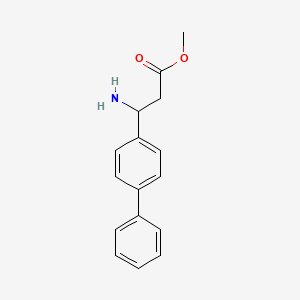
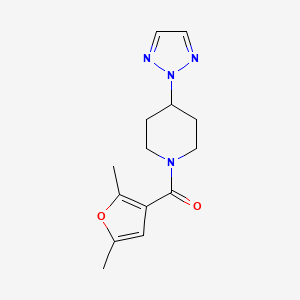
![1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2797578.png)

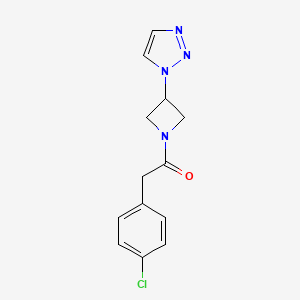
![tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B2797583.png)

amino}acetate](/img/structure/B2797585.png)
![(1S)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride](/img/structure/B2797587.png)
